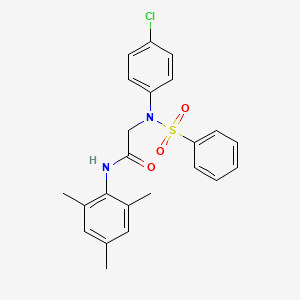![molecular formula C10H18N4O B4071373 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B4071373.png)
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide
Übersicht
Beschreibung
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a critical role in cellular signaling. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, leading to a number of biochemical and physiological effects.
Wirkmechanismus
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 works by inhibiting PDE4, which is responsible for breaking down cAMP. By inhibiting PDE4, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 increases the levels of cAMP, which leads to a number of downstream effects. Specifically, cAMP activates protein kinase A (PKA), which in turn activates a number of downstream signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes.
Biochemical and Physiological Effects:
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has a number of biochemical and physiological effects that are mediated by its ability to increase cAMP levels. These effects include:
-Reduced inflammation: cAMP activates PKA, which in turn inhibits the production of pro-inflammatory cytokines and chemokines.
-Smooth muscle relaxation: cAMP activates PKA, which in turn phosphorylates and activates myosin light chain phosphatase, leading to smooth muscle relaxation.
-Improved cognition: cAMP activates PKA, which in turn activates the cAMP response element-binding protein (CREB), leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 is a useful tool for studying the role of cAMP signaling in a variety of physiological processes. Its selectivity for PDE4 makes it a useful tool for studying the specific effects of cAMP in different tissues and cell types. However, like all pharmacological agents, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has limitations. For example, its effects may be dose-dependent and may vary depending on the experimental conditions used.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 and its effects on cAMP signaling. Some possible areas of research include:
-Exploring the role of 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 in other diseases, such as cancer and neurodegenerative disorders.
-Developing more selective inhibitors of PDE4 that can target specific isoforms of the enzyme.
-Combining 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 with other pharmacological agents to achieve synergistic effects.
-Developing new methods for delivering 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 to specific tissues or cell types.
Conclusion:
In conclusion, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 is a selective inhibitor of PDE4 that has a number of potential therapeutic applications. Its ability to increase cAMP levels has a number of downstream effects that make it a useful tool for studying the role of cAMP signaling in different physiological processes. While there are limitations to its use, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 remains an important tool for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In asthma and COPD, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been shown to reduce airway inflammation and improve lung function. In IBD, 3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide 20-1724 has been shown to reduce inflammation in the gut and improve disease symptoms.
Eigenschaften
IUPAC Name |
3-[1H-imidazol-2-ylmethyl(propan-2-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8(2)14(6-3-9(11)15)7-10-12-4-5-13-10/h4-5,8H,3,6-7H2,1-2H3,(H2,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKASSLHPYOURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)N)CC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1H-Imidazol-2-ylmethyl)(isopropyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4071300.png)
![N-(sec-butyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4071314.png)


![N-(sec-butyl)-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071330.png)
![3-methyl-4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}-1,2,5-oxadiazole](/img/structure/B4071338.png)
![6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4071357.png)
![2-amino-4-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071363.png)
![N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4071369.png)
![benzyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4071372.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4071386.png)
![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071388.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071394.png)